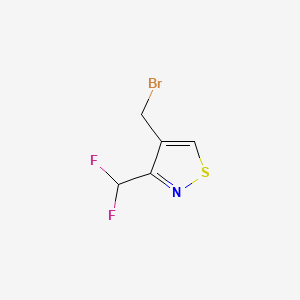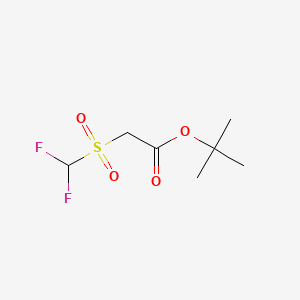
Tert-butyl2-difluoromethanesulfonylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl2-difluoromethanesulfonylacetate: is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a tert-butyl group, two fluorine atoms, and a methanesulfonyl group attached to an acetate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl2-difluoromethanesulfonylacetate typically involves the reaction of tert-butyl acetate with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
tert-Butyl acetate+Difluoromethanesulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Tert-butyl2-difluoromethanesulfonylacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while reduction reactions can produce alcohols.
科学的研究の応用
Chemistry: Tert-butyl2-difluoromethanesulfonylacetate is used as a reagent in organic synthesis for the introduction of sulfonyl groups into target molecules. It is also employed in the synthesis of complex organic compounds and intermediates.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of tert-butyl2-difluoromethanesulfonylacetate involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. The presence of the sulfonyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
- Tert-butyl2-trifluoromethanesulfonylacetate
- Tert-butyl2-methanesulfonylacetate
- Tert-butyl2-chloromethanesulfonylacetate
Comparison: Tert-butyl2-difluoromethanesulfonylacetate is unique due to the presence of two fluorine atoms, which can influence its reactivity and stability compared to similar compounds. The fluorine atoms can enhance the compound’s electrophilicity and affect its interactions with nucleophiles. This makes it a valuable reagent in organic synthesis and other applications where specific reactivity is desired.
特性
分子式 |
C7H12F2O4S |
|---|---|
分子量 |
230.23 g/mol |
IUPAC名 |
tert-butyl 2-(difluoromethylsulfonyl)acetate |
InChI |
InChI=1S/C7H12F2O4S/c1-7(2,3)13-5(10)4-14(11,12)6(8)9/h6H,4H2,1-3H3 |
InChIキー |
IPWKVWSJUNWABE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


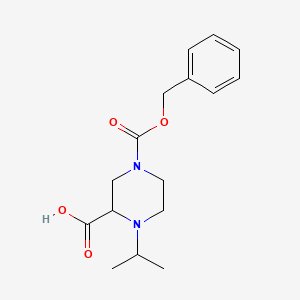
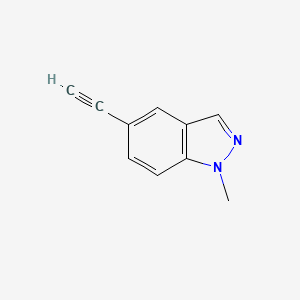

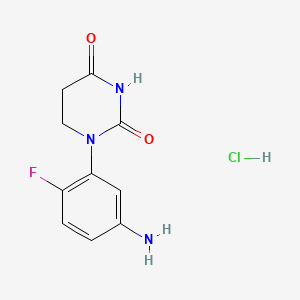
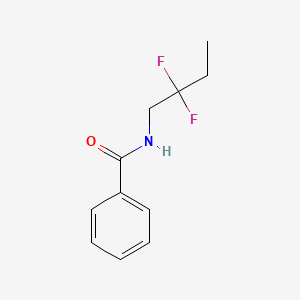

amine hydrochloride](/img/structure/B13462900.png)

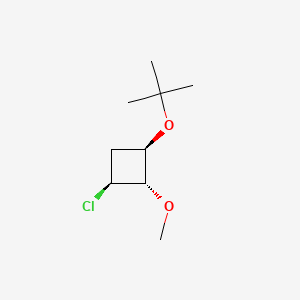
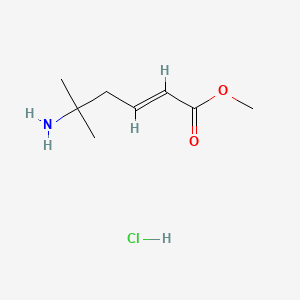
![rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13462922.png)

